Cas no 93371-30-3 ((S)-3-(Boc-amino)-1-chloro-2-butanone)
(S)-3-(Boc-amino)-1-chloro-2-butanone Chemical and Physical Properties
Names and Identifiers
-
- (S)-3-(Boc-amino)-1-chloro-2-butanone
- 2-Methyl-2-propanyl [(2S)-4-chloro-3-oxo-2-butanyl]carbamate
- Boc-Ala-chloromethyl ketone
- 93371-30-3
- MFCD23381107
- AS-32137
- [(S)-3-chloro-1-methyl-2-oxopropyl]carbamic acid, 1,1-dimethylethyl ester
- SUMIWORFUZTLFW-LURJTMIESA-N
- A859822
- tert-butyl [(2S)-4-chloro-3-oxobutan-2-yl]carbamate
- tert-butyl[(2S)-4-chloro-3-oxobutan-2-yl]carbamate
- [(S)-3-chloro-1-methyl-2-oxopropyl]- carbamic acid, 1,1-dimethylethyl ester
- AKOS024257994
- CS-0236251
- EN300-1699051
- TERT-BUTYL N-[(2S)-4-CHLORO-3-OXOBUTAN-2-YL]CARBAMATE
- SCHEMBL8070051
- DB-362424
-
- MDL: MFCD23381107
- Inchi: 1S/C9H16ClNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1
- InChI Key: SUMIWORFUZTLFW-LURJTMIESA-N
- SMILES: ClCC([C@H](C)NC(=O)OC(C)(C)C)=O
Computed Properties
- Exact Mass: 221.08200
- Monoisotopic Mass: 221.0818711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- PSA: 58.89000
- LogP: 1.91190
(S)-3-(Boc-amino)-1-chloro-2-butanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851651-1g |
(S)-3-(Boc-amino)-1-chloro-2-butanone |
93371-30-3 | ≥97% | 1g |
1,741.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80890-250mg |
(S)-3-(Boc-amino)-1-chloro-2-butanone |
93371-30-3 | 250mg |
¥1188.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80890-1g |
(S)-3-(Boc-amino)-1-chloro-2-butanone |
93371-30-3 | 1g |
¥3218.0 | 2021-09-04 | ||
| TRC | B630320-50mg |
(S)-3-(Boc-amino)-1-chloro-2-butanone |
93371-30-3 | 50mg |
$ 50.00 | 2022-04-02 | ||
| TRC | B630320-100mg |
(S)-3-(Boc-amino)-1-chloro-2-butanone |
93371-30-3 | 100mg |
$ 95.00 | 2022-04-02 | ||
| TRC | B630320-500mg |
(S)-3-(Boc-amino)-1-chloro-2-butanone |
93371-30-3 | 500mg |
$ 320.00 | 2022-04-02 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY022640-0.25g |
(S)-3-(Boc-amino)-1-chloro-2-butanone |
93371-30-3 | >97% | 0.25g |
¥645.16 | 2025-04-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY022640-1g |
(S)-3-(Boc-amino)-1-chloro-2-butanone |
93371-30-3 | >97% | 1g |
¥1741.94 | 2025-04-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY022640-5g |
(S)-3-(Boc-amino)-1-chloro-2-butanone |
93371-30-3 | >97% | 5g |
¥5116.00 | 2025-04-11 | |
| eNovation Chemicals LLC | D693047-0.25g |
(S)-3-(Boc-amino)-1-chloro-2-butanone |
93371-30-3 | >97% | 0.25g |
$105 | 2024-07-20 |
(S)-3-(Boc-amino)-1-chloro-2-butanone Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on (S)-3-(Boc-amino)-1-chloro-2-butanone
Compound CAS No. 93371-30-3: (S)-3-(Boc-amino)-1-chloro-2-butanone
The compound with CAS number 93371-30-3, known as (S)-3-(Boc-amino)-1-chloro-2-butanone, is a significant molecule in the field of organic chemistry and drug discovery. This compound is characterized by its unique structure, which includes a chiral center at the third carbon atom, a tert-butoxycarbonyl (Boc) protecting group, and a chlorine substituent. The (S) configuration at the chiral center is crucial for its biological activity and selectivity in various applications.
Key Features and Structure
The molecular structure of (S)-3-(Boc-amino)-1-chloro-2-butanone consists of a four-carbon chain with a ketone group at the second position. The third carbon bears an amino group protected by a Boc group, while the first carbon is substituted with a chlorine atom. This arrangement provides the molecule with both steric and electronic diversity, making it an attractive substrate for further functionalization in synthetic chemistry.
Synthesis and Applications
The synthesis of (S)-3-(Boc-amino)-1-chloro-2-butanone typically involves multi-step processes, including asymmetric induction to establish the (S) configuration. Recent advancements in asymmetric catalysis have enabled more efficient and enantioselective syntheses of this compound. Its applications span across various domains, including pharmaceuticals, agrochemicals, and materials science.
Recent Research Findings
Recent studies have highlighted the potential of (S)-3-(Boc-amino)-1-chloro-2-butanone as a key intermediate in the synthesis of bioactive molecules. For instance, researchers have utilized this compound to develop novel inhibitors for enzyme targets implicated in cancer and neurodegenerative diseases. The Boc group serves as a versatile protecting group that can be easily removed under specific conditions, facilitating further transformations.
Biological Activity and Drug Discovery
The biological activity of (S)-3-(Boc-amino)-1-chloro-2-butanone has been extensively studied in preclinical models. Its ability to modulate cellular pathways makes it a valuable tool in drug discovery programs. Recent findings suggest that this compound exhibits selective binding to certain receptors, potentially offering therapeutic benefits in treating chronic inflammatory diseases.
Safety and Handling
While handling (S)-3-(Boc-amino)-1-chloro-2-butanone, it is essential to adhere to standard laboratory safety protocols. Proper ventilation, protective equipment, and waste disposal procedures should be implemented to ensure safe handling practices.
In conclusion, CAS No. 93371-30-3 represents a versatile and valuable compound in modern organic chemistry. Its unique structure, coupled with recent research advancements, positions it as a key player in the development of innovative therapeutic agents and materials.
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